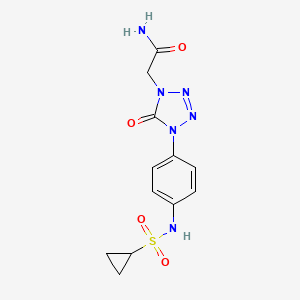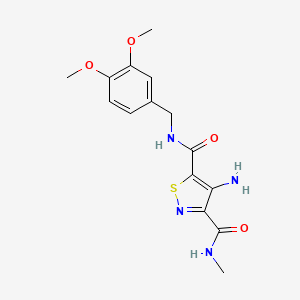![molecular formula C19H17NO5S B2537641 Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 922655-66-1](/img/structure/B2537641.png)
Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a benzo[b]thiophene core, which is a system with a five-membered ring containing sulfur and a six-membered benzene ring . The compound also has a carboxylate ester group (-COOCH3), an amide group (-CONH2), and two methoxy groups (-OCH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzo[b]thiophene core, with the various functional groups contributing to the overall polarity of the molecule. The presence of the amide group could allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ester could undergo hydrolysis, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the potential for hydrogen bonding might make it more soluble in polar solvents .科学的研究の応用
Environmental Impact and Biodegradation
Research into the environmental impact and biodegradation of organic compounds, including those containing thiophene units, is crucial for understanding their fate in ecosystems and potential toxicity. For example, studies on condensed thiophenes found in petroleum highlight their significance as organosulfur pollutants and explore biodegradation pathways, offering insights into environmental remediation techniques (Kropp & Fedorak, 1998).
Supramolecular Chemistry and Nanotechnology
Compounds with complex structures, such as benzothiazoles and thiophene derivatives, are explored for their self-assembly properties and applications in nanotechnology. A review by Cantekin, de Greef, and Palmans (2012) discusses the role of benzene-1,3,5-tricarboxamides (BTAs) in forming nanometer-sized structures, highlighting the potential for similar compounds in materials science (Cantekin, de Greef, & Palmans, 2012).
Medicinal Chemistry and Drug Development
The search for novel pharmaceutical agents often involves the synthesis and testing of compounds with unique structures, such as those containing benzothiazole units. Research on synthetic procedures for 2-guanidinobenzazoles, for example, underscores the importance of specific functional groups in developing therapeutic agents with potential anticancer, antihistaminic, and anthelmintic properties (Rosales-Hernández et al., 2022).
Pharmacology and Toxicology
The study of the pharmacology and toxicology of compounds, especially those related to serotonergic hallucinogens, provides valuable information for drug safety and therapeutic use. Halberstadt (2017) reviews the effects of N-benzylphenethylamine ("NBOMe") hallucinogens, which could inform the safety profiles of related chemical entities (Halberstadt, 2017).
作用機序
Target of Action
Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-23-13-9-6-8-12(16(13)24-2)18(21)20-15-11-7-4-5-10-14(11)26-17(15)19(22)25-3/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFGSBYEAQHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)
![5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)

![N-[[2-(1-Methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2537569.png)
![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)




![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)